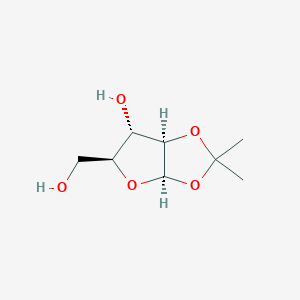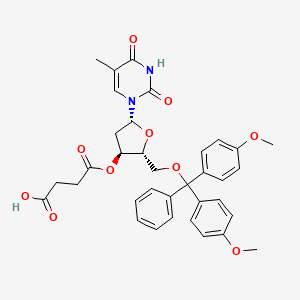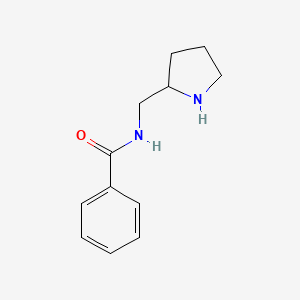
(2-(1H-Imidazol-2-YL)phenyl)methanamine
Descripción general
Descripción
“(2-(1H-Imidazol-1-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 25373-55-1 . It has a molecular weight of 173.22 . It is usually in liquid form .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“(2-(1H-Imidazol-2-YL)phenyl)methanamine” has a molecular weight of 173.21 g/mol . It has a topological polar surface area of 43.8 Ų . The compound is usually in liquid form .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Derivatives
Imidazole derivatives are synthesized for various applications, including the development of new materials with unique properties. For instance, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized and characterized by spectroscopic methods, demonstrating the versatility of imidazole compounds in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).
Corrosion Inhibition
Imidazole derivatives have been explored for their potential in corrosion inhibition, which is crucial in protecting metals from degradation. A study on 2,4,5-trisubstituted imidazole derivatives showed their effectiveness in inhibiting corrosion of mild steel in acidic solutions, with one derivative exhibiting up to 96% efficiency. This highlights the application of such compounds in industrial settings to prolong the lifespan of metal structures (Prashanth et al., 2021).
Antimicrobial Activity
Imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibited variable degrees of antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Fluorescent Properties and Sensing Applications
Imidazole derivatives are also utilized in the synthesis of fluorescent materials for sensing applications. For instance, compounds with imidazole moieties have been synthesized to exhibit strong fluorescence, which can be utilized in the development of fluorescent probes and materials for various sensing and imaging applications (Kundu et al., 2019).
Biological Activity and Drug Design
In the pharmaceutical domain, imidazole derivatives are investigated for their biological activities, including anticancer properties. Some Pt(II) complexes with imidazole derivatives have shown significant cytotoxic effects against human carcinoma cell lines, offering insights into their potential use in cancer therapy (Ferri et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(1H-imidazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457540 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1H-Imidazol-2-YL)phenyl)methanamine | |
CAS RN |
449758-16-1 | |
| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)






![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)




![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)